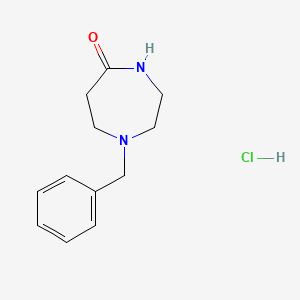

1-Benzyl-1,4-diazepan-5-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-1,4-diazepan-5-one hydrochloride is a chemical compound with the molecular formula C12H17ClN2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,4-diazepan-5-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with 1,4-diazepan-5-one in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .

Analyse Des Réactions Chimiques

1.1. Formation via Schmidt Reaction

The compound can be synthesized through a Schmidt reaction using 1-benzyl-4-piperidone as a precursor. This involves treatment with sodium azide in acidic conditions:

-

Reagents : Sodium azide, concentrated sulfuric acid, acetic acid.

-

Conditions : 0°C for 2 hours, followed by stirring at 5°C for 25 hours.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | H₂SO₄, AcOH, 0°C → 5°C | Intermediate formation |

| 2 | NaOH (alkalinization), CHCl₃ extraction | Isolation of crude product |

| 3 | Silica gel chromatography (CHCl₃/MeOH) | Purified product |

1.2. Benzoylation Reactions

The benzyl group facilitates sulfonylation and acylation at the nitrogen atoms:

-

Example : Reaction with benzenesulfonyl chloride under basic conditions:

| Reaction Component | Details |

|---|---|

| Substrate | 1-Benzyl-1,4-diazepan-5-one |

| Catalyst/Base | NaOH |

| Workup | Celite filtration, EtOAc extraction |

| Purification | Silica gel column chromatography (MeOH/DCM) |

Hydrogenolysis and Deprotection

The benzyl group can be selectively removed via catalytic hydrogenation:

-

Catalyst : Pd(OH)₂/C under H₂ atmosphere.

-

Conditions : 45°C in methanol with HCl.

-

Outcome : Generates 1,4-diazepan-5-one hydrochloride as a crude product .

| Parameter | Value |

|---|---|

| H₂ Pressure | 1 atm |

| Reaction Time | Overnight |

| Post-Processing | Filtration (Celite), solvent evaporation |

Nucleophilic Substitution and Cyclization

The diazepane ring participates in nucleophilic substitution and cycloaddition reactions:

-

Example : Copper-catalyzed coupling with trans-1,2-cyclohexanediamine in 1,4-dioxane at 100°C yields nitro derivatives .

| Component | Role |

|---|---|

| CuI | Catalyst |

| K₃PO₄ | Base |

| Cyclohexanediamine | Ligand |

Comparative Reaction Data

Key reactions and their outcomes are summarized below:

Structural and Mechanistic Insights

Applications De Recherche Scientifique

Pharmacological Applications

1-Benzyl-1,4-diazepan-5-one hydrochloride is primarily recognized for its role as an inhibitor of human nitric oxide synthesis. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The inhibition of nitric oxide synthesis can have therapeutic implications in conditions where modulation of this pathway is beneficial.

The compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including acylation, reduction, and condensation reactions. These reactions can lead to the formation of more complex heterocyclic compounds that may have additional biological activities.

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Acylation | Forms amides through reaction with acyl chlorides or anhydrides |

| Reduction | Carbonyl group can be reduced to alcohols using LiAlH₄ or NaBH₄ |

| Condensation | Participates in condensation reactions with other functional groups |

| Oxidation | Can be oxidized to form N-oxides or other derivatives |

| Cyclization | Undergoes cyclization to yield diverse heterocyclic structures |

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various fields:

- Study on Nitric Oxide Synthesis : Research published in PubMed demonstrated that this compound effectively inhibits nitric oxide synthase activity, suggesting its potential use in treating conditions characterized by excessive nitric oxide production, such as septic shock and neurodegenerative diseases .

- Synthesis of Novel Heterocycles : A study reported the successful use of this compound as a precursor in synthesizing new heterocyclic compounds with potential anti-inflammatory properties . This underscores its utility in drug discovery processes.

- Pharmacological Screening : Another investigation explored the pharmacological effects of derivatives synthesized from this compound, revealing promising results against various targets including chemokine receptors .

Mécanisme D'action

The mechanism of action of 1-Benzyl-1,4-diazepan-5-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

1,4-Diazepan-5-one: Lacks the benzyl group, leading to different chemical properties.

1-Benzyl-1,4-diazepane: Lacks the ketone group, affecting its reactivity.

1-Benzyl-1,4-diazepan-5-one: The non-hydrochloride form, which may have different solubility and stability.

Uniqueness: 1-Benzyl-1,4-diazepan-5-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications .

Activité Biologique

1-Benzyl-1,4-diazepan-5-one hydrochloride (CAS number: 854828-86-7) is a diazepane derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, particularly as an inhibitor of nitric oxide synthase (NOS), which may have implications in several therapeutic areas, including cardiovascular health and neuroprotection.

Chemical Structure and Properties

This compound is characterized by a seven-membered ring containing two nitrogen atoms. Its molecular formula is C14H18ClN2O, with a molecular weight of approximately 240.74 g/mol. The compound's structure allows for significant intermolecular hydrogen bonding, contributing to its stability and biological activity.

The primary mechanism of action for this compound involves its inhibition of nitric oxide synthase (NOS). This inhibition can lead to decreased levels of nitric oxide (NO), a critical signaling molecule involved in various physiological processes. Elevated NO levels are associated with inflammatory responses and neurodegenerative diseases, suggesting that this compound could be beneficial in conditions characterized by excessive NO production.

Inhibition of Nitric Oxide Synthase

Research indicates that this compound effectively inhibits NOS activity. This property is particularly relevant in pharmacology, as it may help manage conditions related to excessive NO production, such as:

- Inflammation

- Neurodegenerative diseases

- Cardiovascular disorders

The modulation of NOS by this compound suggests potential therapeutic applications in treating these conditions.

Antimicrobial and Anticancer Properties

In addition to its role as an NOS inhibitor, preliminary studies have indicated that this compound may possess antimicrobial and anticancer properties. These activities are essential for further exploration in medicinal chemistry .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Methyl-1,4-diazepan-5-one | Diazepane | Substituent at nitrogen position; similar reactivity |

| 2-Benzyl-2-piperidinone | Piperidine | Shares benzyl group; different ring structure |

| 3-Benzyl-3-hydroxypiperidine | Piperidine | Hydroxyl substituent alters biological activity |

The uniqueness of this compound lies in its specific inhibition of NOS and its potential therapeutic applications compared to other diazepane derivatives.

Propriétés

IUPAC Name |

1-benzyl-1,4-diazepan-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-12-6-8-14(9-7-13-12)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,13,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPYTGOYFUEVSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCNC1=O)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.